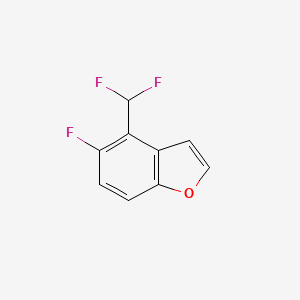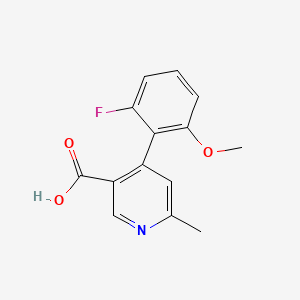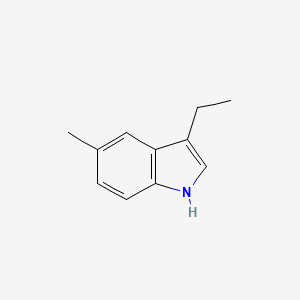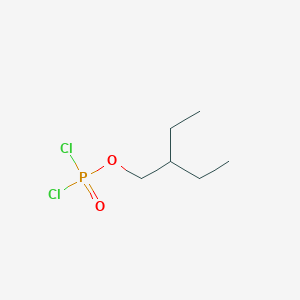
2-Ethylbutyl Phosphorodichloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyl Phosphorodichloridate is an organophosphorus compound that is primarily used in organic synthesis. It is a derivative of phosphorodichloridate, where the phosphorus atom is bonded to two chlorine atoms and an ethylbutyl group. This compound is known for its reactivity and is often utilized in the preparation of various organophosphorus compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl Phosphorodichloridate typically involves the reaction of 2-ethylbutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Ethylbutanol+POCl3→2-Ethylbutyl Phosphorodichloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylbutyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphates and phosphoramidates.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid and 2-ethylbutanol.
Oxidation and Reduction: It can be oxidized to form phosphates or reduced to form phosphines.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles.
Solvents: Organic solvents like dichloromethane and toluene are often used.
Catalysts: Bases such as pyridine or triethylamine are used to neutralize the by-products.
Major Products Formed
Phosphates: Formed by the reaction with alcohols.
Phosphoramidates: Formed by the reaction with amines.
Phosphoric Acid: Formed by hydrolysis.
Applications De Recherche Scientifique
2-Ethylbutyl Phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Ethylbutyl Phosphorodichloridate involves the formation of a reactive intermediate, which can then interact with various nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This leads to the substitution of the chlorine atoms with nucleophiles, resulting in the formation of new phosphorus-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorophenyl Phosphorodichloridate
- Pentachlorophenyl Phosphorodichloridate
- 2,4-Dichlorophenyl Phosphorodichloridate
Comparison
Compared to other phosphorodichloridates, 2-Ethylbutyl Phosphorodichloridate is unique due to its ethylbutyl group, which imparts different reactivity and solubility properties. This makes it particularly useful in specific synthetic applications where other phosphorodichloridates may not be as effective.
Propriétés
Formule moléculaire |
C6H13Cl2O2P |
|---|---|
Poids moléculaire |
219.04 g/mol |
Nom IUPAC |
3-(dichlorophosphoryloxymethyl)pentane |
InChI |
InChI=1S/C6H13Cl2O2P/c1-3-6(4-2)5-10-11(7,8)9/h6H,3-5H2,1-2H3 |
Clé InChI |
LPSAHEFWBYQIFX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


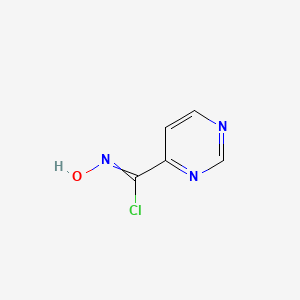
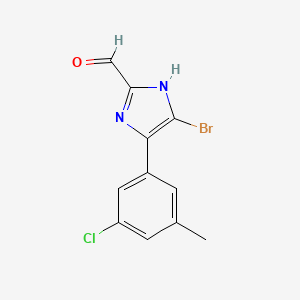
![1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
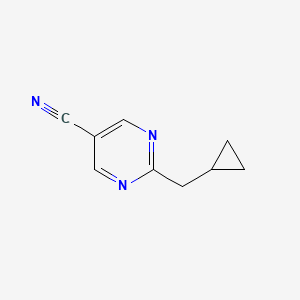
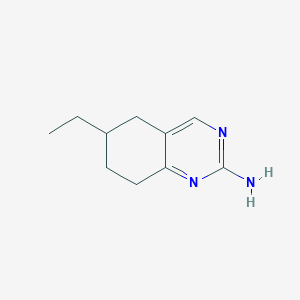
![5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13702680.png)
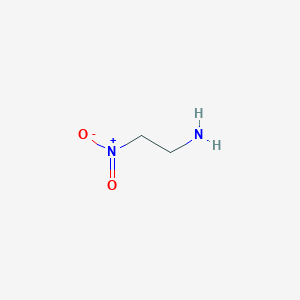
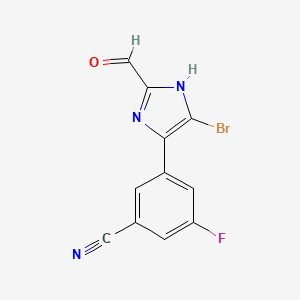
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
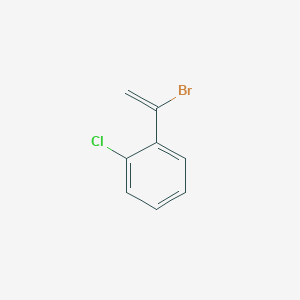
![6-[(Tert-butyloxycarbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylic acid benzyl ester](/img/structure/B13702709.png)
